molecular formula C14H11BrN2O2S B3141569 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]- CAS No. 479552-71-1

1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-

カタログ番号: B3141569
CAS番号: 479552-71-1
分子量: 351.22 g/mol
InChIキー: OJSPXCGTOYBBJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]- (CAS: 479552-71-1) is a heterocyclic compound featuring a fused pyrrole-pyridine core. The molecule is substituted with a bromine atom at position 5 and a 4-methylphenylsulfonyl (tosyl) group at position 1. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines), which exhibit anticancer, kinase inhibitory, and anti-inflammatory activities . The bromine atom enhances electrophilic reactivity for further functionalization, while the tosyl group improves metabolic stability and solubility .

特性

IUPAC Name

5-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-2-4-13(5-3-10)20(18,19)17-7-6-11-8-12(15)9-16-14(11)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSPXCGTOYBBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]- is a compound that has garnered attention in medicinal chemistry due to its biological activity. This compound belongs to the pyrrolo[2,3-b]pyridine class, which is known for various pharmacological properties, including anticancer and kinase inhibition activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H10BrN2O2S
  • Molecular Weight : 328.19 g/mol
  • CAS Number : 479552-71-1

Structural Features

The presence of a bromine atom and a sulfonyl group attached to the pyrrolo[2,3-b]pyridine core contributes to its unique reactivity and biological properties.

Anticancer Properties

Recent studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. The compound has been evaluated for its effects on hematologic tumors and solid tumors.

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative activity of several pyrrolo[2,3-b]pyridine derivatives, including our compound of interest, the following results were observed:

Cell LineIC50 (µM)Notes
HEL (acute erythroid leukemia)0.5High sensitivity observed
K-562 (chronic myeloid leukemia)0.8Moderate sensitivity
HL-60 (acute myeloid leukemia)0.6Effective against this cell line
MDA-MB-231 (breast cancer)1.2Notable cytotoxicity

These findings suggest that the compound is particularly effective against hematologic malignancies, which could lead to further development as a potential therapeutic agent.

Kinase Inhibition

The compound has also been identified as an inhibitor of SGK-1 kinase, a protein implicated in various cellular processes including cell survival and proliferation. Inhibition of SGK-1 has therapeutic implications for diseases such as cancer and diabetes.

Research Findings on Kinase Inhibition

A detailed analysis revealed that:

  • IC50 Values : The compound demonstrated IC50 values lower than 1 nM for SGK-1 inhibition.
  • Mechanism of Action : The inhibition was found to be concentration-dependent and correlated with reduced IL-2 secretion in T-cells, highlighting its potential in immunomodulation.

Structure-Activity Relationship (SAR)

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is influenced by various structural modifications. Studies have indicated that:

  • Bromination at the 5-position enhances potency against certain cancer cell lines.
  • Sulfonyl group modifications can lead to improved selectivity for specific kinases.

類似化合物との比較

Key Observations :

  • Positional Isomerism : The bromine position (C3, C4, or C5) significantly impacts electronic properties and biological activity. For example, 5-bromo derivatives are more reactive in Suzuki-Miyaura couplings compared to 3- or 4-substituted analogues due to steric and electronic effects .
  • Sulfonyl vs. Alkyl Groups : Tosyl-substituted derivatives (e.g., 479552-71-1) exhibit higher metabolic stability than methyl-substituted analogues (e.g., 281192-91-4), as the sulfonyl group resists oxidative degradation .

Physicochemical Properties

Property 5-Bromo-1-tosyl (479552-71-1) 3-Bromo-1-tosyl (226085-18-3) 5-Bromo-1-methyl (281192-91-4)
Molecular Weight (g/mol) 351.22 351.22 225.06
Predicted Boiling Point ~514.9°C ~514.9°C Not reported
Density (g/cm³) 1.59 1.59 1.45 (estimated)
pKa -0.12 -0.12 ~2.5 (basic NH)

The tosyl group increases molecular weight and density compared to methyl-substituted analogues. The low pKa of sulfonylated derivatives suggests strong electron-withdrawing effects, enhancing acidity .

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Key signals include the aromatic protons of the pyrrolopyridine core (δ 8.7–8.9 ppm) and the sulfonyl-attached methyl group (δ 2.4 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 381.2 (C₁₄H₁₂BrN₂O₂S) .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water) confirm purity >98% .

What structure-activity relationships (SAR) enhance FGFR inhibitory potency in 1H-pyrrolo[2,3-b]pyridine derivatives?

Advanced SAR & Biological Activity
Modifications at specific positions significantly impact FGFR inhibition:

  • Position 5 : Bromo substituents enhance steric complementarity with FGFR1’s hydrophobic pocket (e.g., compound 4h: FGFR1 IC₅₀ = 7 nM vs. unsubstituted analogs with IC₅₀ >100 nM) .
  • Sulfonyl Group : The 4-methylphenylsulfonyl moiety stabilizes binding via hydrophobic interactions with Ala564 and Asp641 in FGFR1’s hinge region .
  • Position 3 : Electron-withdrawing groups (e.g., nitro) improve kinase selectivity by reducing off-target binding .

Q. Table 1: FGFR Inhibition Data for Select Derivatives

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)Cancer Cell Line Activity (4T1 IC₅₀)
4h790.42 µM
6c257121.8 µM
6g89>1000>10 µM

How do computational modeling studies inform the design of FGFR inhibitors based on this scaffold?

Advanced Mechanism & Design
Molecular docking (e.g., using AutoDock Vina) reveals:

  • The pyrrolopyridine core forms hydrogen bonds with FGFR1’s hinge residue Ala564 .
  • The sulfonyl group interacts with Asp641 via water-mediated hydrogen bonding, critical for stabilizing the DFG-in conformation .
  • Substituents at position 5 (e.g., bromo) occupy a hydrophobic subpocket near gatekeeper residue Val561, enhancing affinity .
    Validation : MD simulations (100 ns) assess binding stability, with RMSD <2 Å indicating robust target engagement .

How should researchers reconcile contradictory biological activity data across derivatives with varying substituents?

Advanced Data Analysis
Discrepancies in IC₅₀ values (e.g., FGFR1 vs. FGFR3 inhibition) arise from:

  • Substituent Electronics : Electron-withdrawing groups at position 3 (e.g., nitro in 6c) reduce FGFR3 affinity due to steric clashes with Leu630 .
  • Cell Permeability : Bulky groups (e.g., trifluoromethyl in 6c) may impair cellular uptake, inflating in vitro vs. in vivo activity gaps .
    Resolution :

Perform kinase profiling assays (e.g., Eurofins KinaseScan) to assess selectivity.

Optimize logP (2–4) via substituent tuning to balance membrane permeability and solubility .

What strategies improve the pharmacokinetic profile of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors?

Q. Advanced PK/PD Optimization

  • Metabolic Stability : Introduce morpholino or piperazinyl groups at position 4 to block CYP3A4-mediated oxidation (e.g., compound 7a: t₁/₂ = 6.2 h in human liver microsomes) .
  • Solubility : Incorporate polar groups (e.g., pyrimidinyl at position 3) to enhance aqueous solubility (>50 µM in PBS) .
  • Oral Bioavailability : Nanoformulation (e.g., PEG-PLGA nanoparticles) improves Cₘₐₓ by 3-fold in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。